1-(3-Nitro-4-vinyl-phenyl)-ethanone
Description
1-(3-Nitro-4-vinyl-phenyl)-ethanone is an aromatic ketone derivative characterized by a nitro (-NO₂) group at the 3-position and a vinyl (-CH=CH₂) group at the 4-position of the phenyl ring.
Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or materials science .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-(4-ethenyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H9NO3/c1-3-8-4-5-9(7(2)12)6-10(8)11(13)14/h3-6H,1H2,2H3 |
InChI Key |
VWSJVKNDKPZFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C=C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below summarizes key structural features, properties, and applications of 1-(3-Nitro-4-vinyl-phenyl)-ethanone and related compounds:
Substituent Effects on Properties
Electronic and Reactivity Profile
- Nitro Group : The nitro substituent at the 3-position (common in all analogs) deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing stability toward oxidation. This group also increases polarity, affecting solubility .
- Vinyl vs. Benzyloxy: The vinyl group in the target compound offers π-bond reactivity for polymerization or cross-coupling (e.g., Heck reaction), whereas the benzyloxy group in the analog (C₁₅H₁₃NO₄) provides steric bulk and lipophilicity .
- Hydroxy/Methoxy Groups: Hydroxy groups (e.g., in C₈H₇NO₄) improve solubility and enable hydrogen bonding, critical for biological activity (e.g., antioxidant or enzyme inhibition) .
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